molecular formula C40H48I2N2O6 B13984068 Dimethyl ether tubocurarine iodide

Dimethyl ether tubocurarine iodide

Cat. No.: B13984068
M. Wt: 906.6 g/mol
InChI Key: DIGFQJFCDPKEPF-UHFFFAOYSA-L
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Description

Dimethyl ether tubocurarine iodide is a derivative of tubocurarine, a well-known alkaloid used historically as a muscle relaxant in anesthesia. This compound is characterized by the presence of dimethyl ether groups and iodide ions, which modify its pharmacological properties compared to its parent compound, tubocurarine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl ether tubocurarine iodide involves the methylation of tubocurarine chloride. The process typically includes treating tubocurarine chloride with two molecular equivalents of sodium hydroxide and then with two molecular equivalents of methyl iodide in a methanol solution. The solution is then evaporated, and acetone is added to precipitate the product, which is repeatedly extracted with boiling acetone. The final product is obtained as a white to pale yellow crystalline residue, which is recrystallized from an ethanol/ether mixture .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl ether tubocurarine iodide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Dimethyl ether tubocurarine iodide has several scientific research applications, including:

Mechanism of Action

Dimethyl ether tubocurarine iodide exerts its effects by inhibiting the activity of acetylcholine at the neuromuscular junction. It acts as a competitive antagonist at post-synaptic nicotinic receptors, preventing depolarization and subsequent muscle contraction. This mechanism is similar to that of tubocurarine but with modified pharmacokinetics due to the presence of dimethyl ether groups .

Comparison with Similar Compounds

Properties

Molecular Formula

C40H48I2N2O6

Molecular Weight

906.6 g/mol

IUPAC Name

9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;diiodide

InChI

InChI=1S/C40H48N2O6.2HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2

InChI Key

DIGFQJFCDPKEPF-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-]

Origin of Product

United States

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